
3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a nitro-substituted pyrazole ring, and an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-nitro-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with a β-keto ester, followed by nitration.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as dimethylamine reacts with an intermediate compound.
Aldehyde Formation: The final step involves the formation of the acrylaldehyde moiety through an aldol condensation reaction, where the pyrazole derivative reacts with an aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized pyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amino-substituted pyrazoles.
科学的研究の応用
3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of 3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The dimethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoate
- 3-Dimethylamino-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)-propenone
Uniqueness
3-(Dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)acrylaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C8H10N4O3 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
(E)-3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enal |
InChI |
InChI=1S/C8H10N4O3/c1-11(2)4-6(5-13)8-7(12(14)15)3-9-10-8/h3-5H,1-2H3,(H,9,10)/b6-4- |
InChIキー |
SUGVIGXHFTXDTJ-XQRVVYSFSA-N |
異性体SMILES |
CN(C)/C=C(/C=O)\C1=C(C=NN1)[N+](=O)[O-] |
正規SMILES |
CN(C)C=C(C=O)C1=C(C=NN1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)

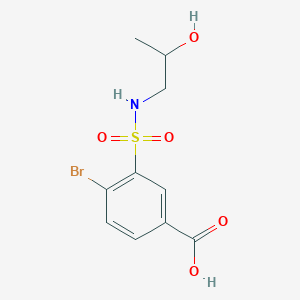

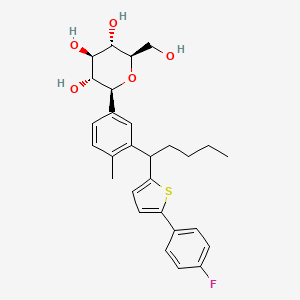

![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
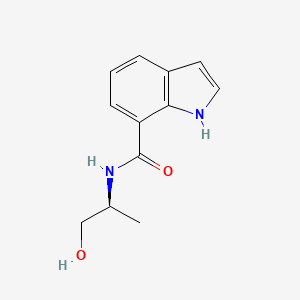

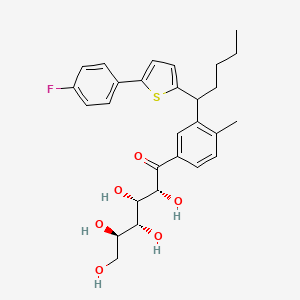
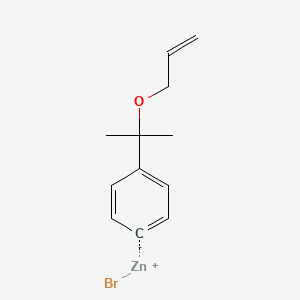


![((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone](/img/structure/B14899781.png)
